molecular formula C9H8F4N2O3S B7572740 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide

2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide

Cat. No. B7572740
M. Wt: 300.23 g/mol
InChI Key: MGEFVNXQVMCIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide, also known as FTA, is a chemical compound that has been widely used in scientific research for its unique properties. FTA is a derivative of sulfonamide and is known for its ability to inhibit the activity of certain enzymes, making it a potent tool in the study of biochemical and physiological processes.

Mechanism of Action

2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide inhibits the activity of enzymes by binding to their active sites and preventing the substrate from binding. This results in a decrease in the activity of the enzyme and a consequent effect on the biochemical and physiological processes that the enzyme is involved in.
Biochemical and physiological effects:
2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide has also been shown to inhibit β-lactamase, an enzyme that is involved in the resistance of bacteria to certain antibiotics.

Advantages and Limitations for Lab Experiments

2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide has several advantages as a tool in scientific research, including its ability to selectively inhibit the activity of enzymes, its high potency, and its ease of use. However, 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide in scientific research, including the development of new drugs based on its structure and the study of its effects on other enzymes and biochemical processes. Additionally, the development of new synthesis methods for 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide could lead to more efficient and cost-effective production of this important compound.

Synthesis Methods

The synthesis of 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 4-fluoro-2-nitroaniline with trifluoromethanesulfonic acid. This is followed by the reduction of the resulting intermediate with sodium dithionite to yield the final product, 2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide.

Scientific Research Applications

2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide has been extensively used in scientific research for its ability to inhibit the activity of enzymes such as carbonic anhydrase and β-lactamase. It has also been used as a tool in the study of protein-ligand interactions and in the development of new drugs.

properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O3S/c10-5-1-2-6(15-4-8(14)16)7(3-5)19(17,18)9(11,12)13/h1-3,15H,4H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEFVNXQVMCIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide

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